molecular formula C13H8ClFO2S B14604350 Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- CAS No. 60810-59-5

Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-

Cat. No.: B14604350
CAS No.: 60810-59-5
M. Wt: 282.72 g/mol
InChI Key: VMVMGZMMCCQXJM-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-chloro-3-fluorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorothiophenol with a benzoic acid derivative under suitable conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-chloro-
  • Benzoic acid, 2-fluoro-
  • 4-Chloro-2-fluorobenzoic acid

Uniqueness

Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chloro and fluoro substituents on the phenylthio group, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other benzoic acid derivatives, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

60810-59-5

Molecular Formula

C13H8ClFO2S

Molecular Weight

282.72 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H8ClFO2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17)

InChI Key

VMVMGZMMCCQXJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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